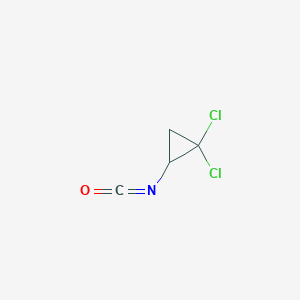

2,2-Dichlorocyclopropyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2-isocyanatocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEUVAMEAPSJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2,2 Dichlorocyclopropyl Isocyanate

Electrophilic Character and Nucleophilic Addition Reactions

The isocyanate group (–N=C=O) is inherently electrophilic at the central carbon atom due to the resonance structures that place a partial positive charge on it. nih.gov The strong inductive electron-withdrawing effect of the 2,2-dichlorocyclopropyl group is anticipated to further enhance this electrophilicity, making 2,2-dichlorocyclopropyl isocyanate a highly reactive substrate for nucleophilic attack. This increased reactivity would likely surpass that of simple alkyl isocyanates and even aromatic isocyanates. nih.gov

Reactions with Alcohols: Urethane (B1682113) Formation

The reaction of isocyanates with alcohols is a classic method for the formation of urethanes (carbamates). nih.govfinechem-mirea.ru In the case of 2,2-dichlorocyclopropyl isocyanate, it is predicted to react readily with primary and secondary alcohols to yield the corresponding N-(2,2-dichlorocyclopropyl)urethanes.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. organic-chemistry.org This is typically a rapid and exothermic reaction. finechem-mirea.ru Given the heightened electrophilicity of 2,2-dichlorocyclopropyl isocyanate, this reaction is expected to proceed vigorously, potentially without the need for the catalysts often employed in urethane synthesis. nih.gov

| Reactant (Alcohol) | Expected Product (Urethane) | Predicted Relative Reactivity |

| Methanol | Methyl N-(2,2-dichlorocyclopropyl)carbamate | High |

| Ethanol | Ethyl N-(2,2-dichlorocyclopropyl)carbamate | High |

| Isopropanol | Isopropyl N-(2,2-dichlorocyclopropyl)carbamate | Moderate |

Reactions with Water: Amine and Carbon Dioxide Generation

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. nih.govfinechem-mirea.ru This reaction is often utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. nih.gov

Cyclization and Oligomerization Phenomena

Trimerization to Isocyanurates and Analogues

Isocyanates can undergo cyclotrimerization in the presence of specific catalysts to form highly stable, six-membered isocyanurate rings. slideshare.netnih.gov This reaction is a key process in the formation of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability. slideshare.net

It is plausible that 2,2-dichlorocyclopropyl isocyanate could be trimerized to form 1,3,5-tris(2,2-dichlorocyclopropyl)isocyanurate. A variety of catalysts, including phosphines, N-heterocyclic carbenes, and various metal complexes, have been shown to promote isocyanate trimerization. organic-chemistry.org The high reactivity of the 2,2-dichlorocyclopropyl isocyanate might influence catalyst selection and reaction conditions.

Polymerization Mechanisms

Isocyanates are fundamental monomers in step-growth polymerization, most notably in the synthesis of polyurethanes. If 2,2-dichlorocyclopropyl isocyanate were to be used as a monomer in polymerization, it would likely be reacted with a polyol (a molecule with multiple hydroxyl groups) to form a polyurethane. The resulting polymer would feature repeating urethane linkages with pendant 2,2-dichlorocyclopropyl groups.

The polymerization would proceed through the same nucleophilic addition mechanism as described for the reaction with simple alcohols. The properties of the final polymer would be significantly influenced by the rigid and polar nature of the dichlorocyclopropyl substituent. It is also conceivable that if a di- or polyamine were used instead of a polyol, a polyurea would be formed.

Furthermore, direct polymerization of the isocyanate through cyclopolymerization is another theoretical possibility, leading to the formation of a polyamide-type structure.

Intramolecular Rearrangements and Cycloadditions

The dual functionality of 2,2-dichlorocyclopropyl isocyanate paves the way for a variety of intramolecular and intermolecular reactions. The isocyanate group is a well-known partner in cycloaddition reactions, while the strained cyclopropane (B1198618) ring can also participate in or influence these transformations.

The isocyanate group (R-N=C=O) is a heterocumulene that readily participates in [2+2] cycloaddition reactions with a variety of unsaturated partners, such as alkenes and imines. libretexts.org These reactions are typically thermally allowed and proceed through a concerted or stepwise mechanism to form four-membered heterocyclic rings. libretexts.orgresearchtrends.net In the case of 2,2-dichlorocyclopropyl isocyanate, the isocyanate moiety is expected to react with electron-rich alkenes to yield β-lactams (2-azetidinones).

The general mechanism for the [2+2] cycloaddition of an isocyanate with an alkene can be either concerted or stepwise, often depending on the electronic nature of the reactants. researchtrends.net For highly reactive isocyanates like chlorosulfonyl isocyanate, reactions with electron-rich alkenes often proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. researchtrends.net Given the electron-withdrawing nature of the dichlorocyclopropyl group, the electrophilicity of the isocyanate carbon in 2,2-dichlorocyclopropyl isocyanate is enhanced, likely favoring such a stepwise pathway.

A hypothetical reaction scheme for the [2+2] cycloaddition of 2,2-dichlorocyclopropyl isocyanate with an alkene is presented below:

Hypothetical Reaction Scheme for [2+2] Cycloaddition

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2,2-Dichlorocyclopropyl isocyanate | Alkene (e.g., Styrene) | Substituted β-lactam | Thermal |

The regioselectivity of the [2+2] cycloaddition is dictated by the electronic properties of the reactants. The more nucleophilic carbon of the alkene will preferentially attack the electrophilic carbonyl carbon of the isocyanate. libretexts.org For instance, in the reaction with styrene (B11656), the terminal carbon of the double bond would attack the isocyanate carbon.

Stereochemical control in these cycloadditions is also a critical aspect. The stereochemistry of the starting alkene is often retained in the product, particularly in concerted reactions. In stepwise reactions, there is a possibility of stereochemical scrambling through rotation around the newly formed single bond in the intermediate. However, the bulky 2,2-dichlorocyclopropyl group could impose significant steric hindrance, influencing the approach of the alkene and thereby controlling the stereochemical outcome of the cycloaddition. The diastereoselectivity would be highly dependent on the specific substrate and reaction conditions.

Transition Metal-Catalyzed Transformations

The presence of both a cyclopropane ring and an isocyanate group makes 2,2-dichlorocyclopropyl isocyanate a potentially versatile substrate for transition metal-catalyzed reactions. Palladium catalysis, in particular, is a powerful tool for the functionalization of such molecules. nih.gov

Palladium catalysts are well-known to mediate a wide array of transformations, including cross-coupling and cycloaddition reactions involving isocyanates. nih.govnih.gov For 2,2-dichlorocyclopropyl isocyanate, several palladium-catalyzed pathways can be envisioned. One such possibility is the palladium-catalyzed coupling of the isocyanate with organometallic reagents or aryl halides. For instance, palladium-catalyzed imidoylative cross-couplings have been developed for various isocyanides, which share electronic similarities with isocyanates. nih.gov

Another potential reaction is the palladium-catalyzed carbonylation or related coupling reactions that could involve the cyclopropane ring. However, the high stability of the gem-dichlorocyclopropane moiety might render it less reactive under typical palladium-catalyzed conditions unless specific activation methods are employed.

A hypothetical example of a palladium-catalyzed reaction could be the coupling with an aryl iodide to form a substituted amide, a transformation that has been documented for other isocyanates.

Hypothetical Palladium-Catalyzed Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product |

| 2,2-Dichlorocyclopropyl isocyanate | Aryl Iodide | Pd(OAc)₂ | P(t-Bu)₃ | N-(2,2-dichlorocyclopropyl)-N-aryl-amide |

In transition metal-catalyzed reactions of multifunctional molecules like 2,2-dichlorocyclopropyl isocyanate, chemoselectivity is a key challenge. The choice of ligand coordinated to the metal center plays a crucial role in directing the reaction towards a specific pathway. nih.gov By carefully designing the steric and electronic properties of the ligand, it is possible to modulate the reactivity of the catalyst and favor one reaction site over another.

For instance, a bulky, electron-rich phosphine (B1218219) ligand might favor oxidative addition into an aryl halide bond in a cross-coupling reaction, while a different ligand system could potentially facilitate a reaction involving the isocyanate group. The development of specific ligand systems would be essential to selectively functionalize either the isocyanate or the cyclopropane moiety of 2,2-dichlorocyclopropyl isocyanate.

Exploration of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reactivity of 2,2-dichlorocyclopropyl isocyanate requires an exploration of the kinetics and thermodynamics of its reactions. While no specific experimental data for this compound is available, general principles can be applied.

The kinetics of the [2+2] cycloaddition reactions are expected to be influenced by the concentration of the reactants and the temperature. The reaction rate would likely increase with more electron-rich alkenes due to a more favorable nucleophilic attack on the isocyanate. The thermodynamics of these cycloadditions are generally favorable, leading to the formation of stable four-membered rings.

Spectroscopic and Structural Elucidation of 2,2 Dichlorocyclopropyl Isocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

The 1H NMR spectrum of 2,2-dichlorocyclopropyl isocyanate is expected to show signals corresponding to the protons on the cyclopropyl (B3062369) ring. The chemical environment of these protons is influenced by the gem-dichloro substitution and the adjacent isocyanate group.

The cyclopropyl ring contains three protons: one methine proton (H1) and two methylene (B1212753) protons (H3). Due to the rigid nature of the three-membered ring, these protons are diastereotopic and will exhibit complex splitting patterns. Based on data for analogous 2,2-dichlorocyclopropyl derivatives, the methine proton (H1), being adjacent to the electron-withdrawing isocyanate group, is expected to resonate at a downfield chemical shift. The methylene protons (H3) will appear as a complex multiplet due to geminal and vicinal coupling to each other and to the H1 proton.

A precise prediction of chemical shifts can be extrapolated from related compounds. For instance, in ethyl isocyanate, the methylene protons adjacent to the isocyanate group appear as a quartet around 3.3 ppm. The methine proton in dichlorocyclopropyl systems also shows characteristic shifts. The combination of these effects would place the H1 proton of 2,2-dichlorocyclopropyl isocyanate in the range of 2.5-3.5 ppm. The H3 methylene protons are anticipated to be in the 1.5-2.5 ppm region.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for 2,2-Dichlorocyclopropyl Isocyanate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (methine) | 2.5 - 3.5 | Triplet of doublets (td) | JH1-H3a, JH1-H3b |

| H3a (methylene) | 1.5 - 2.5 | Multiplet | JH3a-H3b, JH1-H3a |

| H3b (methylene) | 1.5 - 2.5 | Multiplet | JH3a-H3b, JH1-H3b |

Note: The predicted values are based on the analysis of structurally similar compounds.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,2-dichlorocyclopropyl isocyanate, three distinct carbon signals are expected for the cyclopropyl ring and one for the isocyanate group.

The carbon atom of the isocyanate group (-N=C=O) typically resonates in the range of 120-130 ppm. The quaternary carbon of the cyclopropyl ring bearing the two chlorine atoms (C2) will be significantly deshielded and is expected to appear in the region of 55-65 ppm. The methine carbon (C1), attached to the nitrogen of the isocyanate group, will also be downfield, likely in the 30-40 ppm range. The methylene carbon (C3) of the cyclopropyl ring is expected to be the most upfield of the ring carbons, appearing around 20-30 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for 2,2-Dichlorocyclopropyl Isocyanate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N=C =O | 120 - 130 |

| C1 (methine) | 30 - 40 |

| C2 (CCl2) | 55 - 65 |

| C3 (methylene) | 20 - 30 |

Note: The predicted values are based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the 2,2-dichlorocyclopropyl isocyanate molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between protons. A cross-peak between the methine proton (H1) and the methylene protons (H3) would confirm their vicinal relationship. The HSQC spectrum would correlate each proton with its directly attached carbon atom. This would allow for the definitive assignment of the C1/H1 and C3/H3 pairs. For instance, the proton signal predicted in the 2.5-3.5 ppm range would show a correlation to the carbon signal in the 30-40 ppm range, confirming the C1-H1 bond. Similarly, the methylene proton signals would correlate to the carbon signal around 20-30 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic absorption in the IR spectrum of 2,2-dichlorocyclopropyl isocyanate is expected to be the strong, sharp band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This absorption typically appears in the region of 2250-2280 cm-1. researchgate.net The intensity and sharp nature of this peak make it an excellent marker for the presence of the isocyanate functionality.

The cyclopropyl ring exhibits characteristic vibrational modes, although they can be less intense than those of more polar functional groups. The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies (around 3080-3000 cm-1) than those of acyclic alkanes. docbrown.info Furthermore, a characteristic "ring breathing" or deformation band for the cyclopropane (B1198618) ring is often found in the 1000-1050 cm-1 region. docbrown.infoacs.org The presence of the dichloro substituents may influence the exact position and intensity of these bands.

Table 3: Predicted Characteristic IR Absorption Bands for 2,2-Dichlorocyclopropyl Isocyanate

| Functional Group / Bond | Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Cyclopropyl C-H | Stretch | 3000 - 3080 | Medium |

| Cyclopropyl Ring | Deformation | 1000 - 1050 | Medium to Weak |

| C-Cl | Stretch | 650 - 850 | Medium to Strong |

Note: The predicted values are based on general spectroscopic data for the respective functional groups. researchgate.netdocbrown.infoacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 2,2-Dichlorocyclopropyl isocyanate, both high-resolution and tandem mass spectrometry would be invaluable.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. capes.gov.brresearchgate.netresearchgate.net This technique would yield the exact mass of the molecular ion of 2,2-Dichlorocyclopropyl isocyanate, allowing for the confirmation of its chemical formula, C₄H₃Cl₂NO. The presence of two chlorine atoms would be readily identifiable due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in distinct M, M+2, and M+4 peaks. docbrown.infodocbrown.info

A hypothetical HRMS data table for the molecular ion of 2,2-Dichlorocyclopropyl isocyanate is presented below, illustrating the expected isotopic distribution.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for the Molecular Ion of 2,2-Dichlorocyclopropyl Isocyanate

| Ion Formula | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₄H₃³⁵Cl₂NO]⁺ | 150.9646 | 100.0 |

| [C₄H₃³⁵Cl³⁷ClNO]⁺ | 152.9617 | 65.2 |

| [C₄H₃³⁷Cl₂NO]⁺ | 154.9587 | 10.6 |

Note: This table is generated based on theoretical isotopic abundances and serves as an illustrative example.

Tandem Mass Spectrometry for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govepa.govoakwoodchemical.com For 2,2-Dichlorocyclopropyl isocyanate, the molecular ion would be isolated and subjected to collision-induced dissociation. The fragmentation patterns of isocyanates are often characterized by the loss of the NCO group or cleavage of bonds adjacent to the functional group. libretexts.orgmiamioh.edu

Key expected fragmentation pathways would likely involve:

Loss of the isocyanate group: A primary fragmentation would be the loss of the NCO radical, leading to the formation of a dichlorocyclopropyl cation.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring could undergo cleavage, leading to various smaller fragment ions. The presence of the two chlorine atoms would influence the stability and formation of these fragments.

Loss of chlorine: Fragmentation involving the loss of one or both chlorine atoms is also a probable pathway.

A table of potential fragment ions and their structures is provided below.

Table 2: Predicted Tandem Mass Spectrometry Fragments of 2,2-Dichlorocyclopropyl Isocyanate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 151 | 109 | [C₃H₃Cl₂]⁺ | NCO |

| 151 | 116 | [C₄H₃ClNO]⁺ | Cl |

| 109 | 74 | [C₃H₃Cl]⁺ | Cl |

Note: This table represents predicted fragmentation patterns based on the general behavior of similar compounds.

Advanced Spectroscopic Methods for Conformational Analysis

The conformational preferences of 2,2-Dichlorocyclopropyl isocyanate, specifically the orientation of the isocyanate group relative to the cyclopropyl ring, can be investigated using advanced spectroscopic methods, often in conjunction with computational chemistry. nih.govarxiv.orgnih.gov Techniques such as rotational spectroscopy would be highly informative. arxiv.org

Studies on similar molecules, such as cyclopropyl isothiocyanate, have shown a preference for a cis conformation, where the functional group is eclipsed with the cyclopropane ring. capes.gov.br For 2,2-Dichlorocyclopropyl isocyanate, the bulky chlorine atoms would introduce significant steric hindrance, likely influencing the rotational barrier and the most stable conformation. Computational modeling, using methods like density functional theory (DFT), would be essential to predict the potential energy surface and identify the lowest energy conformers. nih.gov These theoretical calculations, when compared with experimental spectroscopic data, provide a powerful approach to elucidating the three-dimensional structure of the molecule.

Lack of Publicly Available Research Prevents Article Generation on 2,2-Dichlorocyclopropyl Isocyanate

A thorough and exhaustive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of documented research on the specific chemical compound 2,2-Dichlorocyclopropyl isocyanate . While the compound is listed by some chemical suppliers, confirming its existence, there is no available peer-reviewed research detailing its synthesis, derivatization, or functionalization according to the specific sections and subsections requested.

The outlined topics, including the synthesis of novel ureas and carbamates, the generation of specific heterocyclic systems like spiro-β-lactams, integration into polymeric architectures, and transformation into biologically relevant scaffolds, require detailed experimental data, reaction conditions, and characterization of resulting products. This information is not present in the current scientific literature for 2,2-Dichlorocyclopropyl isocyanate.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements. Creating such an article without supporting research would necessitate speculation and would not meet the standards of a professional, authoritative, and factual document. The required data for the interactive tables on urea (B33335) and carbamate (B1207046) derivatives is also unavailable.

Until research on the reactivity and applications of 2,2-Dichlorocyclopropyl isocyanate is conducted and published, the creation of the requested article remains unfeasible.

Derivatization and Functionalization of 2,2 Dichlorocyclopropyl Isocyanate

Transformation into Biologically Relevant Scaffolds

Conversion to Amines and Amide Derivatives

The isocyanate group is a powerful electrophile, readily reacting with nucleophiles such as amines and carboxylic acids. This reactivity is the foundation for converting 2,2-dichlorocyclopropyl isocyanate into a range of urea (B33335) and amide derivatives.

The reaction of 2,2-dichlorocyclopropyl isocyanate with primary and secondary amines provides a direct route to the corresponding N,N'-disubstituted and N,N',N'-trisubstituted ureas. This transformation is typically efficient and proceeds under mild conditions. nih.govnih.gov The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the stable urea linkage.

A variety of amines can be employed in this reaction, including aliphatic, aromatic, and heterocyclic amines, allowing for the synthesis of a diverse library of 2,2-dichlorocyclopropyl urea derivatives. nih.gov For instance, the reaction with anilines leads to the formation of N-aryl-N'-(2,2-dichlorocyclopropyl)ureas. core.ac.uk

| Amine Reactant | Product | General Reaction Conditions |

| Primary Aliphatic Amine (R-NH₂) | 1-Alkyl-3-(2,2-dichlorocyclopropyl)urea | Inert solvent (e.g., Dichloromethane, THF), Room Temperature |

| Secondary Aliphatic Amine (R₂NH) | 1,1-Dialkyl-3-(2,2-dichlorocyclopropyl)urea | Inert solvent (e.g., Dichloromethane, THF), Room Temperature |

| Aniline (Ar-NH₂) | 1-Aryl-3-(2,2-dichlorocyclopropyl)urea | Inert solvent (e.g., Dichloromethane, THF), Room Temperature |

| This table presents generalized reaction conditions. Specific conditions may vary depending on the reactivity of the amine. |

Similarly, the reaction of 2,2-dichlorocyclopropyl isocyanate with carboxylic acids can lead to the formation of N-(2,2-dichlorocyclopropyl)amides. This reaction often proceeds through an unstable mixed anhydride (B1165640) intermediate, which then rearranges to the final amide with the elimination of carbon dioxide.

Incorporation into Complex Molecular Structures

The 2,2-dichlorocyclopropyl isocyanate moiety serves as a valuable synthon for the construction of more intricate molecular frameworks, including heterocyclic compounds and molecules with potential biological activity. The reactivity of the isocyanate group allows for its participation in various cycloaddition and multicomponent reactions. nih.gov

For example, isocyanates are known to undergo [2+2] cycloaddition reactions with alkenes and alkynes, which could potentially be applied to 2,2-dichlorocyclopropyl isocyanate to form four-membered heterocyclic rings. Furthermore, isocyanate-based multicomponent reactions offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials. nih.gov

The incorporation of the 2,2-dichlorocyclopropyl group is of particular interest in the design of agrochemicals and pharmaceuticals due to the unique conformational constraints and electronic properties imparted by this small, halogenated ring system. For instance, cyclopropyl-containing compounds are found in a number of commercial herbicides. nih.gov The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has been reported to exhibit herbicidal activity. nih.gov While not directly derived from 2,2-dichlorocyclopropyl isocyanate, this highlights the potential of the cyclopropyl (B3062369) motif in agrochemical design.

Future Directions and Research Perspectives

Development of Sustainable Synthetic Methodologies

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). researchgate.net A primary future objective is the development of greener, phosgene-free synthetic routes to 2,2-dichlorocyclopropyl isocyanate. Research in this area could focus on adapting established sustainable methods to this specific molecule.

Key research avenues include:

Decomposition of Carbamates: Investigating the thermal or catalytic decomposition of a suitable precursor, such as a methyl or ethyl N-(2,2-dichlorocyclopropyl)carbamate, presents a promising phosgene-free pathway. researchgate.net Research would need to optimize reaction conditions (temperature, pressure, solvent) and potentially develop catalysts to achieve high conversion and selectivity. researchgate.net

Reductive Carbonylation: The catalyzed reductive carbonylation of a nitroaromatic compound is an appealing industrial alternative to phosgenation. researchgate.net Adapting this to an aliphatic substrate like 2,2-dichlorocyclopropyl amine would be a significant innovation, likely requiring the development of novel catalyst systems capable of handling such precursors.

Curtius, Hofmann, or Lossen Rearrangements: These classical rearrangements offer routes to isocyanates from carboxylic acid derivatives, amides, or hydroxamic acids, respectively. Future work could involve the synthesis of 2,2-dichlorocyclopropanecarboxylic acid and its conversion to the corresponding acyl azide (B81097) for a Curtius rearrangement. This approach avoids highly toxic reagents and could be amenable to milder reaction conditions. mdpi.com

Exploration of Novel Catalytic Systems for Isocyanate Transformations

The high reactivity of the isocyanate group in 2,2-dichlorocyclopropyl isocyanate can be harnessed and controlled using advanced catalytic systems to synthesize a diverse range of novel molecules. Future research should move beyond traditional applications and explore new catalytic transformations.

Earth-Abundant Metal Catalysis: While precious metals like rhodium and ruthenium have been effective in catalyzing isocyanate reactions, a future direction emphasizes the use of earth-abundant first-row transition metals. nih.gov Cobalt(III)-catalyzed C-H bond amidation, for instance, could be explored to directly react 2,2-dichlorocyclopropyl isocyanate with various arenes and heterocycles, providing a step-economic route to complex amides. nih.gov Research into iron-based catalysts for carbonylation or other transformations is also a sustainable objective. researchgate.net

Photocatalysis: Emerging developments in photocatalysis could enable unprecedented transformations. ims.ac.jp For example, novel photocatalysts could facilitate the multi-electron reduction of the isocyanate group, potentially leading to carbinol anion species that can engage in electrophilic substitutions. ims.ac.jp Applying such methods to 2,2-dichlorocyclopropyl isocyanate could unlock new reaction pathways not achievable through thermal catalysis.

Catalytic Asymmetric Synthesis: The development of chiral catalysts for reactions involving 2,2-dichlorocyclopropyl isocyanate could lead to the synthesis of enantiomerically enriched products. This is particularly relevant for applications in agrochemicals or pharmaceuticals, where stereochemistry is crucial.

A summary of potential catalytic systems and their prospective applications is presented in Table 1.

| Catalyst Type | Potential Transformation | Potential Product Class | Research Goal |

| Cobalt(III) Complexes | C-H Bond Amidation | Aryl/Heteroaryl Amides | Step-economic synthesis of complex amides. nih.gov |

| Zinc or Bismuth Oxides | Carbamate (B1207046) Decomposition | Isocyanate Synthesis | Phosgene-free, high-yield production. researchgate.net |

| Group VIII Metal Complexes | Reductive Carbonylation | Isocyanate Synthesis | Sustainable synthesis from nitro/amino precursors. researchgate.net |

| Diazabenzacenaphthenium Dyes | Photoreduction | Functionalized Amines/Alcohols | Novel multi-electron transformations under visible light. ims.ac.jp |

| Chiral Lewis Acids/Bases | Asymmetric Addition | Chiral Ureas, Carbamates | Synthesis of enantiopure compounds. |

Table 1: Prospective catalytic systems for the synthesis and transformation of 2,2-dichlorocyclopropyl isocyanate.

Advanced Computational Predictions for Reactivity and Design

Computational chemistry offers powerful tools to predict the reactivity of 2,2-dichlorocyclopropyl isocyanate and to design novel materials derived from it, thereby accelerating experimental research.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure of the molecule. scienceopen.com The strong electron-withdrawing nature of the two chlorine atoms on the cyclopropane (B1198618) ring is expected to significantly increase the electrophilicity of the isocyanate carbon atom, enhancing its reactivity towards nucleophiles compared to non-halogenated analogues. semanticscholar.org DFT calculations can quantify this effect, predict reaction barriers for various transformations, and help understand reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: For polymeric materials derived from this isocyanate, MD simulations are crucial. Developing accurate force fields, potentially using machine learning (ML) approaches, will be a key first step. nih.gov Once parameterized, MD simulations can predict macroscopic properties such as glass transition temperature, mechanical strength, and viscosity of resulting polyurethanes or polyureas, guiding the design of materials with desired characteristics. nih.gov

Reaction Network Modeling: By coupling quantum chemical methodologies with chemical network theory and ML, it is possible to explore vast reaction spaces and identify novel, unexpected reaction pathways and products. cecam.org This could be particularly useful for predicting the stability and potential side-reactions of the strained dichlorocyclopropyl ring under various conditions.

Table 2 outlines how different computational methods can be applied to study this specific molecule.

| Computational Method | Specific Application for 2,2-Dichlorocyclopropyl Isocyanate | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Calculation of partial charges, reaction energy profiles. | Quantify reactivity of the NCO group; predict reaction mechanisms and stability of the strained ring. scienceopen.com |

| Molecular Dynamics (MD) | Simulation of polymer chains derived from the isocyanate. | Predict physical properties (e.g., density, viscosity, Tg) of resulting materials. nih.gov |

| Machine Learning (ML) | Development of reactive force fields; QSAR models. | Accelerate simulation accuracy; predict properties of new derivatives without full simulation. cecam.org |

| Ab Initio Calculations | High-accuracy calculation of bond energies and electronic states. | Provide benchmark data for understanding the fundamental properties of the dichlorocyclopropyl moiety. |

Table 2: Application of advanced computational methods to 2,2-dichlorocyclopropyl isocyanate.

Integration with Materials Science for Advanced Applications

The unique combination of a reactive isocyanate and a functional dichlorocyclopropyl group makes 2,2-dichlorocyclopropyl isocyanate a promising building block for advanced materials. novapublishers.com Future research should focus on integrating this monomer into various material platforms.

Functional Polymers and Coatings: The molecule can be used as a monomer or co-monomer to synthesize specialty polyurethanes, polyureas, and other polymers. researchgate.net The presence of the dichlorocyclopropyl group could impart unique properties such as:

Flame Retardancy: The high chlorine content may enhance the fire resistance of the resulting materials.

Adhesion: The strained ring and polar C-Cl bonds might promote strong adhesion to various substrates, including metals, making it a candidate for advanced adhesives or coatings. researchgate.net

Chemical Handle: The cyclopropane ring can serve as a latent functional group, susceptible to ring-opening reactions under specific conditions to further modify the polymer properties post-synthesis.

Pendant Isocyanate Polymers: A versatile approach involves creating polymers that have 2,2-dichlorocyclopropyl isocyanate grafted onto a polymer backbone as a pendant group. rsc.org This creates a reactive polymer that can be cross-linked or used to anchor a wide variety of other molecules, creating functional surfaces or materials. rsc.orggoogle.com

Self-Healing Materials: The reactive isocyanate group is a key component in some self-healing systems, often encapsulated and released to repair cracks in a polymer matrix. researchgate.net The specific properties of the dichlorocyclopropyl moiety could be explored to modulate the reactivity and mechanical properties of such systems.

Table 3 summarizes the potential applications and the specific contribution of the 2,2-dichlorocyclopropyl isocyanate moiety.

| Potential Application | Role of 2,2-Dichlorocyclopropyl Isocyanate | Key Contributing Feature |

| Flame-Retardant Polyurethanes | Monomer for polymer synthesis | High chlorine content from the dichlorocyclopropyl group. |

| High-Performance Adhesives | Pre-polymer or additive | Potential for strong interfacial bonding via the polar cyclopropyl (B3062369) group. researchgate.net |

| Functional Coatings | Cross-linking agent or surface modifier | Reactive isocyanate group for curing and bonding. mdpi.com |

| Reactive Polymer Intermediates | Pendant functional group on a polymer backbone | Isocyanate for subsequent grafting reactions; cyclopropane for later modification. rsc.org |

| Self-Healing Composites | Encapsulated healing agent | High reactivity of the isocyanate group for matrix repair. researchgate.net |

Table 3: Prospective materials science applications for 2,2-dichlorocyclopropyl isocyanate.

Q & A

Basic: What are the recommended methods for synthesizing 2,2-Dichlorocyclopropyl isocyanate, and how can side reactions be minimized?

Methodological Answer:

Synthesis of 2,2-Dichlorocyclopropyl isocyanate likely involves cyclopropane ring formation followed by isocyanate functionalization. For analogous compounds (e.g., (2,2-Dichlorocyclopropyl)benzene), cyclopropanation via dichlorocarbene addition to alkenes is common . To minimize side reactions (e.g., polymerization or hydrolysis):

- Use anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent moisture-sensitive intermediates from degrading .

- Optimize reaction temperature: High temperatures (>200°C) promote decomposition, while controlled heating (100–150°C) preserves stability .

- Employ catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance selectivity .

Basic: How can researchers characterize the purity and structural integrity of 2,2-Dichlorocyclopropyl isocyanate?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring geometry and isocyanate group presence. For example, cyclopropane protons typically resonate at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for ) and isotopic patterns consistent with chlorine .

- FT-IR : Detect the isocyanate stretching vibration (~2200–2270 cm) to confirm functional group integrity .

Basic: What are the stability profiles of 2,2-Dichlorocyclopropyl isocyanate under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- Hydrolytic Stability : Test in aqueous buffers (pH 2–12) at 25–80°C. Analogous cyclopropane derivatives degrade under acidic/alkaline conditions, forming polymeric byproducts .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, (2,2-Dichlorocyclopropyl)benzene decomposes at >200°C .

- Storage Recommendations : Store at 0–6°C in sealed, moisture-free containers to prevent isocyanate hydrolysis .

Advanced: How does the steric strain of the cyclopropane ring influence the reactivity of 2,2-Dichlorocyclopropyl isocyanate in nucleophilic additions?

Methodological Answer:

The cyclopropane ring imposes significant steric hindrance, altering reaction pathways:

- Kinetic Studies : Compare reaction rates with non-cyclopropane isocyanates (e.g., phenyl isocyanate) in nucleophilic additions (e.g., with amines). Slower kinetics are expected due to restricted access to the electrophilic isocyanate carbon .

- Computational Modeling : Use DFT calculations to analyze bond angles and electron density distribution. The cyclopropane ring’s bent bonds may reduce electrophilicity at the isocyanate group .

Advanced: What role does 2,2-Dichlorocyclopropyl isocyanate play in synthesizing bioactive molecules like PPARα agonists?

Methodological Answer:

This compound is a potential intermediate for PPARα agonists (e.g., Ciprofibrate). Key steps include:

- Coupling Reactions : React with phenols (e.g., 4-hydroxyphenyl derivatives) to form aryl isocyanate intermediates, which are hydrolyzed to carbamates or ureas .

- Structure-Activity Relationship (SAR) : Introduce substituents on the cyclopropane ring to modulate lipophilicity ( ~3.7) and binding affinity to PPARα .

Advanced: How can researchers mitigate hazards associated with handling 2,2-Dichlorocyclopropyl isocyanate in laboratory settings?

Methodological Answer:

- Controlled Atmospheres : Use gloveboxes or Schlenk lines to avoid exposure to moisture and air .

- PPE : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges .

- Waste Management : Quench residual isocyanate with ethanol/water mixtures to form non-toxic urea derivatives before disposal .

Advanced: How should researchers resolve contradictions in reported reactivity data for cyclopropane-containing isocyanates?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst, temperature) .

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., polymers from hydrolysis) that may explain divergent results .

- Cross-Validation : Compare findings with structurally similar compounds (e.g., dichlorophenyl isocyanates) to isolate steric/electronic effects .

Advanced: What purification techniques are optimal for isolating 2,2-Dichlorocyclopropyl isocyanate from complex reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (e.g., 50–100°C at 10–20 mmHg) to separate low-boiling-point impurities .

- Chromatography : Use silica gel columns with non-polar eluents (hexane/ethyl acetate) to retain polar byproducts .

- Crystallization : Recrystallize from anhydrous ether or toluene to achieve >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.